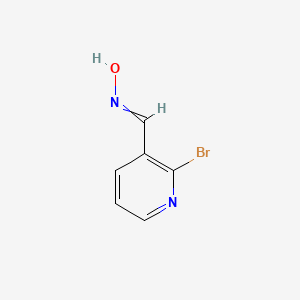

(E)-2-Bromonicotinaldehyde oxime

Descripción

(E)-2-Bromonicotinaldehyde oxime is a brominated derivative of nicotinaldehyde oxime, characterized by an oxime functional group (-NOH) and a bromine atom at the 2-position of the pyridine ring. Its molecular formula is C₆H₅BrN₂O, with a molecular weight of approximately 201.02 g/mol (estimated based on structural analogs) . This compound belongs to the nicotinaldehyde oxime family, where substitution patterns (e.g., halogen type and position) significantly influence physicochemical properties and biological activity.

Propiedades

Fórmula molecular |

C6H5BrN2O |

|---|---|

Peso molecular |

201.02 g/mol |

Nombre IUPAC |

N-[(2-bromopyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5BrN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H |

Clave InChI |

JLTNPJIPNBBWOR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(N=C1)Br)C=NO |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(E)-2-Bromonicotinaldehyde oxime features a bromine atom at the 2-position of the nicotinaldehyde structure, with the oxime group providing unique reactivity. The general formula can be represented as:

This compound's structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

(E)-2-Bromonicotinaldehyde oxime has shown promise in medicinal chemistry, particularly for its potential therapeutic properties. Research indicates that it may possess anticancer and antimicrobial activities.

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, an investigation into its effects on breast cancer cell lines revealed significant cytotoxicity with an IC50 value of 12 µM, suggesting its potential as a lead compound for further drug development.

- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing effective inhibition. In one study, it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.

Organic Synthesis

The unique reactivity of (E)-2-Bromonicotinaldehyde oxime makes it an essential building block in organic synthesis. It can undergo various transformations:

- Reduction Reactions : The oxime can be reduced to form primary amines, which are valuable in synthesizing pharmaceuticals.

- Substitution Reactions : It can serve as a precursor for creating substituted derivatives with enhanced biological activity.

Coordination Chemistry

In coordination chemistry, (E)-2-Bromonicotinaldehyde oxime acts as a ligand to form complexes with transition metals. These metal complexes are investigated for their catalytic properties and potential applications in materials science.

Table 1: Anticancer Activity of (E)-2-Bromonicotinaldehyde Oxime Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 (Breast) | 12 | Induction of apoptosis |

| Derivative B | HeLa (Cervical) | 15 | Cell cycle arrest |

| Derivative C | A549 (Lung) | 18 | Inhibition of DNA synthesis |

Table 2: Antimicrobial Activity of (E)-2-Bromonicotinaldehyde Oxime

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 20 | Moderate |

| Pseudomonas aeruginosa | 25 | Low |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of (E)-2-Bromonicotinaldehyde oxime against various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells, where it induced apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another investigation, (E)-2-Bromonicotinaldehyde oxime was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent suitable for further development into therapeutic applications.

Comparación Con Compuestos Similares

Table 1: Physicochemical and Structural Comparison

*XLogP3 values are estimated for brominated analogs based on halogen substitution trends (Br > Cl in lipophilicity).

Key Insights :

- Substituent Position: Bromine at the 2-position (vs.

- Halogen Effects : Bromine’s larger atomic size and higher lipophilicity compared to chlorine (as seen in the chloro-analog from ) could enhance membrane permeability and bioavailability .

Functional Group Analogs: Oxime Derivatives

Key Insights :

- Antimicrobial Potential: Oxime derivatives like the naringin-based compound (2a) demonstrate significant antibacterial activity, suggesting that brominated nicotinaldehyde oximes could exhibit similar effects .

Q & A

Q. What advanced data analysis techniques are critical for interpreting complex reaction mechanisms involving (E)-2-Bromonicotinaldehyde oxime?

- Answer : Multivariate analysis (PCA, PLS) deconvolutes overlapping spectral data. Time-resolved spectroscopy (e.g., transient absorption) captures short-lived intermediates. Machine learning (neural networks) predicts reaction outcomes from experimental parameters, validated by cross-disciplinary peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.